![molecular formula C16H17NO5S B5778553 methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a sulfonamide-based compound that has been synthesized using different methods. In
Mécanisme D'action
Target of Action
The primary targets of “methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate" . These factors may include pH, temperature, and the presence of other molecules in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has several advantages for lab experiments, including its stability and solubility in various solvents. However, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate. One potential direction is the development of methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate-based drug delivery systems for the targeted delivery of drugs. Another potential direction is the development of methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate-based herbicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate and its potential applications in various fields.
Conclusion:
In conclusion, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate can be synthesized using different methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, and has several advantages for lab experiments. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate can be synthesized using different methods, including the reaction of 4-hydroxyphenylacetic acid with 2-methylaniline to form 4-{[(2-methylphenyl)amino]sulfonyl}phenol. This compound is then reacted with methyl chloroacetate to form methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate. Another method involves the reaction of 4-chlorophenylacetic acid with 2-methylaniline to form 4-{[(2-methylphenyl)amino]sulfonyl}phenol, which is then reacted with methyl acetate to form methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate.
Applications De Recherche Scientifique
Methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a drug delivery system. In agriculture, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been shown to exhibit herbicidal properties, making it a potential alternative to traditional herbicides. In material science, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been studied for its potential use in the development of new materials.
Propriétés
IUPAC Name |
methyl 2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-5-3-4-6-15(12)17-23(19,20)14-9-7-13(8-10-14)22-11-16(18)21-2/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGACNVMIKZZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
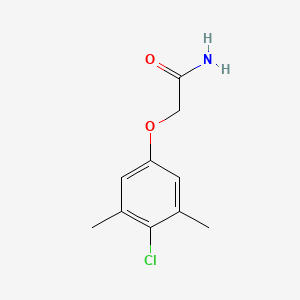

![N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)
![9-(methylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5778505.png)
![N-(2,3-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5778507.png)
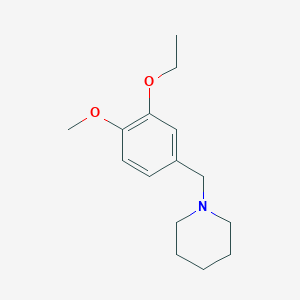
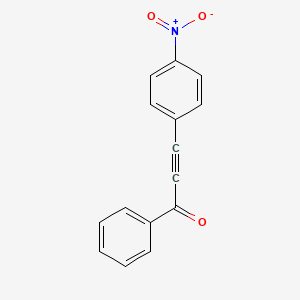
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)
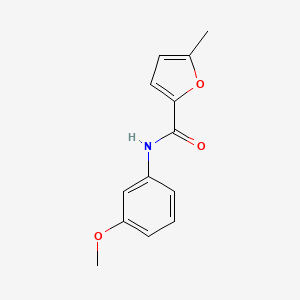
![2-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5778567.png)
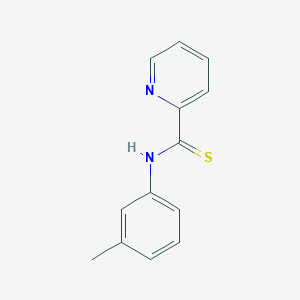
![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)
